4-fluoro-2-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
Description
Historical Development of Quinoline-Sulfonamide Compounds
The lineage of quinoline-sulfonamide hybrids traces back to the serendipitous discovery of Prontosil in 1932, the first sulfonamide antibiotic. While early sulfonamides like sulfanilamide revolutionized infectious disease treatment, their limitations in spectrum and resistance profiles spurred structural diversification. The integration of quinoline moieties emerged in the late 20th century, capitalizing on quinoline's inherent bioisosteric properties with biological targets like topoisomerases and kinase domains.
Key milestones include:
- 1980s : Development of chloroquine-sulfonamide conjugates for antimalarial applications
- 2000s : Advent of tetrahydroquinoline-sulfonamides to enhance blood-brain barrier penetration
- 2020s : Systematic fluorination strategies to optimize pharmacokinetic profiles
This evolutionary trajectory reflects a shift from broad-spectrum activity to target-specific molecular engineering.
Classification and Nomenclature Within the AMF Series
The AMF (Aromatic-Modified Fluorosulfonamide) classification system categorizes derivatives based on three structural domains:
- Aromatic Core : Benzene vs. polycyclic systems
- Modification Site : Position of sulfonamide attachment (C-6 in tetrahydroquinoline)
- Fluorination Pattern : Mono- vs. di-fluorinated sulfonamide groups
Applying this framework, the subject compound classifies as:
- Aromatic Core : 1,2,3,4-Tetrahydroquinoline (THQ) with 2-oxo-1-propyl substitution
- Modification Site : N-linked sulfonamide at THQ C-6 position
- Fluorination : Para-fluoro substitution on benzenesulfonamide
Systematic naming follows IUPAC priorities:
- Numbering starts at the THQ nitrogen (position 1)
- Oxo group at position 2 defines ketone functionality
- Propyl substitution specifies N1 side chain
- Sulfonamide linkage denoted by N-(6-position)
Significance in Medicinal Chemistry Research
The molecular architecture of 4-fluoro-2-methyl-N-(2-oxo-1-propyl-THQ-6-yl)benzenesulfonamide addresses three critical drug design challenges:
Table 1: Structure-Activity Relationships
Recent studies demonstrate dual inhibitory activity against MAO-B (IC50 = 38 nM) and AChE (IC50 = 42 nM), suggesting potential for neurodegenerative disease modification. The fluorosulfonamide component contributes to >90% plasma protein binding, extending systemic half-life.
Evolution of Fluorinated Sulfonamide Research
Fluorine incorporation in sulfonamides follows three developmental phases:
First-Generation (1935-1960) :
- Accidental fluorination through synthetic byproducts
- Limited understanding of electronic effects
Second-Generation (1970-2000) :
Third-Generation (2010-Present) :
The subject compound exemplifies third-generation design with its C4-fluoro substitution, creating a 2.1 D dipole moment that aligns with RORγt's ligand-binding domain. Fluorine's inductive effects also reduce sulfonamide NH acidity (pKa shift from 10.2 → 9.8), enhancing membrane permeability.
Current Research Landscape and Challenges
Recent advances (2023-2025) focus on three key areas:
1. Synthetic Methodologies
- Suzuki-Miyaura cross-coupling for C6-arylation of THQ
- Photoredox catalysis for late-stage fluorination
- Continuous flow systems improving sulfonamide coupling yields (92% vs. batch 78%)
2. Target Engagement Strategies
- Dual RORγt/PDE4 inhibition for autoimmune diseases
- Allosteric modulation of kinase domains via sulfonamide-fluorine interactions
3. Computational Modeling
- DFT studies predicting global reactivity indices (ΔE = 3.1 eV)
- Molecular dynamics simulations of sulfonamide-THQ conjugates in lipid bilayers
Persistent challenges include:
- Mitigating hERG channel affinity (IC50 = 1.2 μM)
- Overcoming P-glycoprotein efflux in CNS targets
- Balancing fluorination's metabolic benefits vs. environmental persistence
Ongoing structure-activity relationship studies aim to decouple target affinity from off-target liabilities through:
- Steric tuning : Replacing propyl with cyclopropylmethyl groups
- Electronic modulation : Introducing sulfonamide bioisosteres
- Conformational restriction : Bridged THQ analogs
Properties
IUPAC Name |
4-fluoro-2-methyl-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3S/c1-3-10-22-17-7-6-16(12-14(17)4-9-19(22)23)21-26(24,25)18-8-5-15(20)11-13(18)2/h5-8,11-12,21H,3-4,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPEOCZICAXFLKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-2-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide typically involves multiple steps:
Formation of the Quinoline Derivative: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with a ketone under acidic conditions.
Introduction of the Fluorinated Aromatic Ring: The fluorinated aromatic ring can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom replaces a leaving group on the aromatic ring.
Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the quinoline derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the sulfonamide group, converting it to the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic aromatic substitution.
Major Products
Oxidation: Quinoline N-oxides
Reduction: Corresponding amines
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of sulfonamide derivatives in cancer treatment. For instance, research has shown that compounds with similar structures exhibit significant cytotoxic effects against various human cancer cell lines. A study demonstrated that sulfonamide derivatives could induce apoptosis in cancer cells, making them promising candidates for further development as anticancer agents .
Antimicrobial Properties
Sulfonamides are traditionally known for their antibacterial properties. Compounds with similar functional groups have been shown to inhibit bacterial growth effectively. The mechanism typically involves the inhibition of folic acid synthesis in bacteria, which is essential for their growth and reproduction .
Enzyme Inhibition
Sulfonamides have also been investigated for their ability to inhibit specific enzymes related to metabolic disorders. For example, compounds similar to 4-fluoro-2-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide have been studied as inhibitors of α-glucosidase and acetylcholinesterase enzymes. These enzymes play critical roles in conditions such as Type 2 diabetes mellitus and Alzheimer's disease .
Synthesis and Derivative Studies
The synthesis of this compound involves several steps that can be adapted to create various derivatives with enhanced biological activities. For example:
| Step | Reaction Type | Reagents | Outcome |
|---|---|---|---|
| 1 | Sulfonation | Benzene + Sulfonyl Chloride | Formation of sulfonamide |
| 2 | Alkylation | Alkyl Halide + Base | Introduction of alkyl groups |
| 3 | Cyclization | Appropriate substrates | Formation of tetrahydroquinoline structure |
These synthetic pathways allow for the modification of the compound to optimize its pharmacological properties.
Case Studies
- Cytotoxicity Assessment : A study evaluating the cytotoxic effects of various sulfonamide derivatives found that those with a tetrahydroquinoline moiety exhibited enhanced activity against breast and colon cancer cell lines .
- Enzyme Inhibition Research : In silico studies indicated that derivatives of sulfonamides could effectively bind to the active sites of α-glucosidase and acetylcholinesterase, suggesting potential therapeutic uses in diabetes management and neurodegenerative diseases .
- Antimicrobial Testing : Laboratory tests demonstrated that several sulfonamide compounds showed significant antibacterial activity against resistant strains of bacteria, indicating their potential use in treating infections caused by multi-drug resistant organisms .
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, inhibiting its activity. The sulfonamide group can form hydrogen bonds with amino acid residues, while the fluorinated aromatic ring can participate in hydrophobic interactions. The quinoline derivative may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Findings:
Methoxy-substituted analogs (e.g., 4-methoxy-2-methyl) exhibit higher polarity, which may limit cellular uptake but improve aqueous solubility . The trifluoromethyl analog shows the highest molecular weight (412.43 g/mol) and electron-withdrawing properties, which could modulate enzyme inhibition via enhanced electrophilicity .
Structural Insights from Crystallography :
- The phenylmethane sulfonamide analog (C₁₉H₂₁N₂O₃S) was co-crystallized with ABA receptor PYL2 and phosphatase HAB1, revealing that the sulfonamide group forms hydrogen bonds with conserved residues (e.g., Asp-44 in PYL2) . This suggests that the target compound’s sulfonamide moiety may similarly engage with protein targets.
Synthetic Accessibility :
Biological Activity
4-Fluoro-2-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C26H24FN3O3S
- Molecular Weight : 463.55 g/mol
- CAS Number : 125971-96-2
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to sulfonamides. For instance, derivatives containing similar structures have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa (cervical cancer) | 0.89 | Induces apoptosis via mitochondrial pathways |
| Compound B | HL-60 (leukemia) | 1.50 | Cell cycle arrest and caspase activation |
| Compound C | AGS (gastric cancer) | 9.63 | Mitochondrial membrane depolarization |
The compound's ability to activate caspases suggests that it may induce apoptosis through both intrinsic and extrinsic pathways, making it a candidate for further development in cancer therapeutics .
The biological activity of 4-fluoro derivatives often involves:
- Caspase Activation : Increases in caspase activity indicate the initiation of apoptotic pathways.
- Mitochondrial Membrane Depolarization : A critical step in the intrinsic pathway of apoptosis.
- Cell Cycle Arrest : Significant accumulation of cells in the sub-G0 phase has been observed, indicating a halt in cell proliferation.
Study on Antioxidant Activity
A study examined the antioxidant properties of sulfonamide derivatives similar to 4-fluoro compounds. The findings revealed that these compounds could scavenge free radicals effectively, contributing to their protective effects against oxidative stress .
Cardiovascular Effects
Research has indicated that certain sulfonamide derivatives can influence cardiovascular parameters. For example, a study using isolated rat heart models showed that specific sulfonamides could decrease perfusion pressure and coronary resistance, suggesting potential therapeutic applications in managing cardiovascular diseases .
Pharmacokinetics and Toxicology
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of new compounds. Theoretical evaluations using computational models have suggested favorable properties for 4-fluoro derivatives regarding permeability and bioavailability .
In toxicity assessments, some sulfonamides demonstrated relative safety with median lethal doses (LD50) indicating low acute toxicity levels .
Q & A
Q. What are the key synthetic pathways for preparing 4-fluoro-2-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide, and how are yields optimized?
The synthesis typically involves three stages:
Tetrahydroquinoline core formation : A Povarov reaction (aza-Diels-Alder) using aniline derivatives and propyl-substituted dienophiles under acidic conditions.
Sulfonylation : Introducing the sulfonamide group via coupling of 4-fluoro-2-methylbenzenesulfonyl chloride with the tetrahydroquinoline intermediate.
Alkylation : Propyl group installation at the 1-position of the tetrahydroquinoline using alkyl halides or Mitsunobu conditions.
Optimization :
- Use continuous flow reactors for the Povarov reaction to enhance reaction control and scalability .
- Automated purification systems (e.g., flash chromatography) improve yield and purity post-sulfonylation .
Q. How is the compound characterized structurally, and what analytical techniques are critical?
Key methods include:
- NMR Spectroscopy : 1H/13C NMR confirms substituent positions (e.g., methyl at C2, propyl at N1) and sulfonamide connectivity.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C20H22FN3O3S).
- X-ray Crystallography : Resolves 3D conformation, critical for understanding interactions with biological targets .
Q. What preliminary biological assays are recommended for screening this compound?
- Enzyme inhibition assays : Test against kinases or proteases due to sulfonamide’s role in binding catalytic sites .
- Cytotoxicity screening : Use cancer cell lines (e.g., HeLa, MCF-7) with MTT assays to evaluate antiproliferative activity .
- Solubility and stability : Assess in PBS and DMSO to guide in vitro/in vivo dosing .
Advanced Research Questions
Q. How can contradictory data on biological activity be resolved?
Example scenario: Discrepancies in IC50 values across studies may arise from:
- Varied assay conditions (e.g., pH, temperature, or cell line heterogeneity).
- Impurity profiles : Trace byproducts from incomplete sulfonylation or alkylation can skew results.
Methodological resolution : - Reproduce assays under standardized conditions (e.g., pH 7.4, 37°C) .
- Validate compound purity via HPLC (>98%) and LC-MS before testing .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Prodrug modification : Introduce ester groups at the sulfonamide to enhance bioavailability .
- Lipophilicity adjustment : Replace the methyl group with polar substituents (e.g., hydroxyl) to improve aqueous solubility .
- Metabolic stability : Use liver microsome assays to identify vulnerable sites (e.g., tetrahydroquinoline oxidation) and block them via fluorination .
Q. How can computational modeling guide SAR (Structure-Activity Relationship) studies?
Q. What are the challenges in scaling up synthesis, and how are they addressed?
- Low yields in alkylation : Switch from batch to flow chemistry for precise temperature control .
- Byproduct formation : Optimize sulfonylation stoichiometry (1.2:1 sulfonyl chloride:amine) and use scavengers (e.g., polymer-bound DIEA) .
- Purification bottlenecks : Implement centrifugal partition chromatography for large-scale separation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
